AOI 987 is a near-infrared fluorescent probe developed for the detection and monitoring of amyloid-beta plaques, which are associated with Alzheimer's disease. This compound is classified as an oxazine derivative and is notable for its ability to penetrate the blood-brain barrier, making it a valuable tool in neuroimaging and Alzheimer's research. The compound's unique properties allow for specific binding to amyloid plaques, facilitating their visualization through fluorescence imaging techniques.
AOI 987 was developed by Novartis and is classified under fluorescent probes specifically designed for amyloid-beta detection. It has been extensively studied for its efficacy in both in vitro and in vivo applications related to Alzheimer's disease. The compound's molecular structure and functional capabilities position it within a broader category of diagnostic agents aimed at understanding and monitoring neurodegenerative diseases.
The synthesis of AOI 987 involves the preparation of an oxazine derivative through a series of chemical reactions that include the reaction of appropriate starting materials under controlled conditions. The detailed synthetic route typically employs solvents such as methanol and various catalysts to facilitate the formation of the oxazine ring structure.
AOI 987 features a complex molecular structure characterized by an oxazine ring, which contributes to its fluorescent properties. The specific arrangement of atoms within this structure allows for effective interaction with amyloid-beta aggregates.
AOI 987 undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on specific conditions. For example, oxidation may yield various oxazine derivatives while reduction can produce compounds with modified fluorescent characteristics. Reaction conditions are critical in determining the outcomes, requiring careful control of temperature and pH.
AOI 987 exerts its effects primarily through its ability to bind specifically to amyloid plaques. Upon administration, the compound penetrates the blood-brain barrier and interacts with amyloid-beta peptides that form these plaques.
The binding affinity of AOI 987 is characterized by a dissociation constant (Kd) of approximately 220 nM, indicating moderate binding strength compared to other probes like CRANAD-2 (Kd = 38 nM) .
AOI 987 has a wide range of scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7